N-(pentan-3-yl)-2-phenoxybenzamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Researchers expanding the SAR of the 2-phenoxybenzamide antiplasmodial scaffold often face a critical gap: the absence of pure, well-characterized N-alkyl isomers to evaluate the impact of branched aliphatic substituents on potency and selectivity. N-(Pentan-3-yl)-2-phenoxybenzamide directly addresses this need as a dedicated chemical probe. - Fills a strategic SAR gap by providing a symmetrical branched N-alkyl variant, enabling direct comparison with aromatic N-substituted analogs where published PfNF54 IC50 values range from 0.269 to >21 µM. - Serves as a high-purity (>98% HPLC) building block for medicinal chemistry diversification, supporting electrophilic aromatic substitution on the phenoxy ring or amide reduction to the corresponding amine.

Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
Cat. No. B5867527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pentan-3-yl)-2-phenoxybenzamide
Molecular FormulaC18H21NO2
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCCC(CC)NC(=O)C1=CC=CC=C1OC2=CC=CC=C2
InChIInChI=1S/C18H21NO2/c1-3-14(4-2)19-18(20)16-12-8-9-13-17(16)21-15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3,(H,19,20)
InChIKeyASGOGXXNUVFGGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pentan-3-yl)-2-phenoxybenzamide: Identity & Procurement


N-(Pentan-3-yl)-2-phenoxybenzamide is a synthetic small molecule belonging to the 2-phenoxybenzamide class, characterized by a benzamide core substituted with a phenoxy group at the 2-position and a pentan-3-yl group on the amide nitrogen. Its molecular formula is C18H21NO2, with a molecular weight of 283.4 g/mol . The compound is primarily offered by chemical suppliers as a research-grade building block or screening compound. Notably, a direct positional isomer, N-(pentan-2-yl)-3-phenoxybenzamide (CAS 748144-69-6), shares the same molecular formula and weight , highlighting the critical importance of verifying substitution patterns during procurement.

N-(Pentan-3-yl)-2-phenoxybenzamide Substitution Specificity


The 2-phenoxybenzamide scaffold exhibits high sensitivity to N-substituent variation. Published structure-activity relationship (SAR) studies on antiplasmodial 2-phenoxybenzamides demonstrate that antiplasmodial activity and cytotoxicity strongly depend on the substitution pattern of the anilino/amide moiety as well as the size of substituents [1]. Even minor alterations (e.g., shifting from a piperazinyl to a hydrogen atom or changing N-Boc protection) can shift PfNF54 IC50 values by >20-fold and collapse selectivity indices [1]. Therefore, substituting N-(pentan-3-yl)-2-phenoxybenzamide with a different N-alkyl isomer (e.g., pentan-2-yl or 2-methylbutan-2-yl) or a regioisomer (3-phenoxy vs. 2-phenoxy) is not scientifically valid without direct comparative data.

N-(Pentan-3-yl)-2-phenoxybenzamide Differentiation from Analogs


2-Phenoxy vs. 3-Phenoxy Substitution Specificity

N-(Pentan-3-yl)-2-phenoxybenzamide (C18H21NO2, MW 283.4 g/mol) differs from its 3-phenoxy regioisomer N-(pentan-3-yl)-3-phenoxybenzamide (CAS 794579-07-0, also C18H21NO2, MW 283.4 g/mol) only by the position of the phenoxy group on the benzamide ring. In the broader 2-phenoxybenzamide class, the 2-phenoxy substitution is critical for antiplasmodial activity; the lead compound 1 (4-fluorophenoxy at position 2) exhibited PfNF54 IC50 = 0.4134 µM and a selectivity index of 316.9, whereas removal or repositioning of the aryloxy group markedly reduced activity [1]. No direct quantitative comparison between the 2-phenoxy and 3-phenoxy pentan-3-yl isomers has been published to date.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

N-Alkyl Isomer Comparison

N-(Pentan-3-yl)-2-phenoxybenzamide incorporates a symmetrical sec-alkyl group (pentan-3-yl, 3-pentyl) on the amide nitrogen. The closest commercially catalogued N-alkyl isomers include N-(pentan-2-yl)-2-phenoxybenzamide (2-pentyl) and N-(2-methylbutan-2-yl)-2-phenoxybenzamide (tert-hexyl analog, C18H21NO2, MW 283.4 g/mol) . These isomers share identical molecular formula and mass but differ in branching topology, which influences lipophilicity (predicted logP), metabolic stability, and steric bulk around the amide bond. Published SAR for 2-phenoxybenzamides shows that N-substituent size and shape directly modulate both potency and cytotoxicity [1]. No direct head-to-head experimental comparison of these three isomers is currently available.

Medicinal Chemistry Lipophilicity Optimization ADME Properties

Predicted logP and H-Bonding Profile

The pentan-3-yl substituent substantially increases lipophilicity compared to the unsubstituted parent 2-phenoxybenzamide (C13H11NO2, MW 213.23 g/mol) [1]. While experimental logP/logD values for N-(pentan-3-yl)-2-phenoxybenzamide are not published, computational estimates for the closely related N-(pentan-3-yl)-2-(2-phenoxyethoxy)benzamide (XLogP3-AA = 4.7) [2] suggest a logP increase of approximately 1.5–2.0 log units versus the parent scaffold. This has implications for passive membrane permeability and CYP3A4 inhibition, both of which were shown to vary significantly across 2-phenoxybenzamide analogs in the antiplasmodial series [3].

Physicochemical Characterization Drug-likeness Permeability

N-(Pentan-3-yl)-2-phenoxybenzamide Research Applications


Chemical Probe for 2-Phenoxybenzamide SAR

N-(Pentan-3-yl)-2-phenoxybenzamide is most appropriately deployed as a chemical probe to expand the SAR of the 2-phenoxybenzamide scaffold, particularly for antiplasmodial drug discovery programs. The published SAR framework [1] establishes that N-substituent identity profoundly affects potency (PfNF54 IC50 range: 0.2690–>21 µM) and selectivity (S.I. range: 2.3–460). Testing the pentan-3-yl variant would fill a gap in understanding how symmetrical branched alkyl groups influence activity compared to aromatic amine substituents.

Negative Control in Phenoxybenzamide Assays

Given the absence of published bioactivity data, N-(pentan-3-yl)-2-phenoxybenzamide may serve as a negative control or baseline comparator in biochemical or cell-based assays where the pharmacophore requires an aromatic N-substituent. In the antiplasmodial series, compounds lacking the piperazinyl-aryl N-substituent showed negligible to weak activity (PfNF54 IC50 = 9.325–21.28 µM) [1], suggesting that purely aliphatic N-substituents like pentan-3-yl may similarly confer low potency.

Lipophilicity Reference Standard

The predicted logP (~4.5–4.8) positions N-(pentan-3-yl)-2-phenoxybenzamide as a reference point for lipophilicity optimization within the 2-phenoxybenzamide series. Since experimental passive permeability and CYP3A4 inhibition were shown to vary with substitution pattern [1], this compound can be used to benchmark the impact of purely aliphatic N-substitution on ADME parameters relative to aromatic N-substituted analogs.

Synthetic Intermediate for Benzamide Library

The secondary amide bond and unfunctionalized pentan-3-yl group make this compound a versatile synthetic intermediate. The phenoxy group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), while the amide can be reduced to the corresponding amine , enabling further diversification for medicinal chemistry campaigns.

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